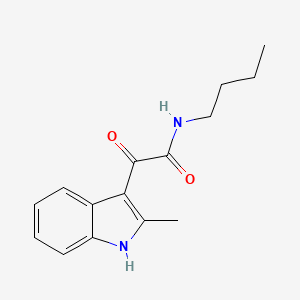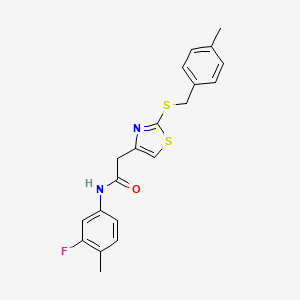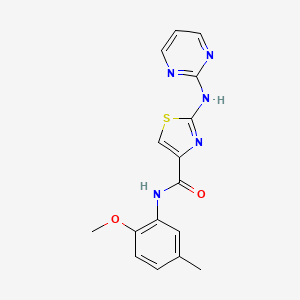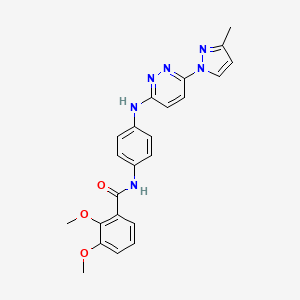
N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, also known as BMIQ, is a novel compound that has attracted significant attention from the scientific community due to its potential applications in various fields. BMIQ is a synthetic compound that belongs to the family of indole-based molecules.
Aplicaciones Científicas De Investigación
Neuroprotective Potential
Research has highlighted the importance of alternative treatments for ischemic stroke and degenerative diseases, focusing on the neuroprotective effects of compounds similar to N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide. 3-N-Butylphthalide (NBP), a compound initially isolated from the seeds of Apium graveolens Linn., shows significant neuroprotective effects. NBP demonstrates a multitargeted action on several mechanisms, including oxidative stress, mitochondrial dysfunction, apoptosis, and inflammation, promoting better outcomes after stroke. This compound's adaptability and multitargeted effect suggest a potential precursor to new therapeutic approaches for various neurological conditions (Abdoulaye & Guo, 2016).
Synaptic Transmission Modulation
N-Methyl-D-aspartate receptors (NMDARs) play a critical role in synaptic transmission and plasticity, representing another research avenue related to compounds like N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide. Studies have focused on the molecular mechanisms involved in the biosynthetic pathway, transport, and plasma membrane integration of NMDARs. These receptors' functioning is crucial for understanding psychiatric and neurological diseases, suggesting that modulation of NMDARs could offer therapeutic benefits (Horak et al., 2014).
Antioxidant and Anti-inflammatory Effects
Synthetic phenolic antioxidants (SPAs) have been widely researched for their environmental occurrence, human exposure, and toxicity, highlighting the importance of understanding the biological effects of similar compounds. SPAs, including butylated derivatives, are used in various products to prevent oxidative reactions. These compounds, due to their antioxidant properties, may also offer insights into developing new therapeutic agents with minimized side effects. Research emphasizes the need for investigating novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).
Analgesic and Anesthetic Applications
Ketamine, a well-known NMDA receptor antagonist, illustrates the therapeutic potential of targeting NMDA receptors for analgesic and anesthetic applications. Ketamine's pharmacology, including its rapid antidepressant actions and analgesic effects, provides a model for exploring similar compounds. The diverse pharmacological targets of ketamine and its metabolites, beyond NMDA receptor antagonism, offer insights into developing new pharmacotherapies with desirable clinical effects and limited side effects (Zanos et al., 2018).
Propiedades
IUPAC Name |
N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-3-4-9-16-15(19)14(18)13-10(2)17-12-8-6-5-7-11(12)13/h5-8,17H,3-4,9H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AICFAPNYVWECNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)C1=C(NC2=CC=CC=C21)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-chlorobenzyl)-2-(6-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2772487.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-nitrobenzenesulfonamide](/img/structure/B2772489.png)

![4-acetyl-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2772491.png)
![1-[4-(4-Thiophen-2-yloxane-4-carbonyl)piperazin-1-yl]ethanone](/img/structure/B2772492.png)


![N-(4-acetylphenyl)-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]benzamide](/img/structure/B2772497.png)
![5-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2772500.png)

![[1-(2,3-Dimethylphenyl)cyclopropyl]methanamine](/img/structure/B2772506.png)
